molecular formula C10H12O3 B1286596 2-Hydroxy-4-(propan-2-yl)benzoic acid CAS No. 20154-41-0

2-Hydroxy-4-(propan-2-yl)benzoic acid

Cat. No.: B1286596
CAS No.: 20154-41-0
M. Wt: 180.2 g/mol
InChI Key: QHKBRMHTGGMYFC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(propan-2-yl)benzoic acid, also known as 4-isopropylsalicylic acid, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is a derivative of salicylic acid, where the hydroxyl group is substituted at the 2-position and an isopropyl group is substituted at the 4-position on the benzene ring.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Similar compounds have been shown to disrupt bacterial cell membranes , suggesting a potential antimicrobial activity

Biochemical Pathways

Benzylic compounds, which are structurally similar, are known to react via sn1 and sn2 pathways , indicating that this compound may also interact with these pathways.

Pharmacokinetics

The compound’s molecular weight of 1802 suggests that it may be readily absorbed and distributed in the body

Result of Action

Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anticancer properties

Action Environment

Similar compounds have shown different reactivity depending on the environment

Biochemical Analysis

Biochemical Properties

2-Hydroxy-4-(propan-2-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are essential for mitigating oxidative damage in cells. Additionally, this compound can bind to specific proteins, influencing their structural conformation and activity. For example, it has been observed to modulate the activity of certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of genes related to these pathways, this compound can alter cellular metabolism and function. For instance, it has been reported to reduce the production of pro-inflammatory cytokines in immune cells, thereby exerting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of specific enzymes, such as cyclooxygenase, which plays a role in the synthesis of pro-inflammatory mediators . Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in oxidative stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH and temperature . Over extended periods, it can undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in adaptive responses in cells, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds . It is metabolized by enzymes such as cytochrome P450, which catalyzes its hydroxylation and subsequent conjugation with glucuronic acid . These metabolic processes are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, influencing its bioavailability and distribution in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported into the nucleus, where it modulates gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within cells .

Preparation Methods

The synthesis of 2-Hydroxy-4-(propan-2-yl)benzoic acid can be achieved through several methods. One common synthetic route involves the alkylation of salicylic acid. In this process, salicylic acid is reacted with an alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-Hydroxy-4-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield this compound derivatives with additional carboxyl groups.

Scientific Research Applications

2-Hydroxy-4-(propan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and other chemical products

Comparison with Similar Compounds

2-Hydroxy-4-(propan-2-yl)benzoic acid can be compared with other similar compounds, such as:

    Salicylic Acid: The parent compound with a hydroxyl group at the 2-position and a carboxyl group at the 1-position.

    4-Isopropylbenzoic Acid: A compound with an isopropyl group at the 4-position but lacking the hydroxyl group.

    2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic Acid: A derivative with additional hydroxyl and phenyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-hydroxy-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKBRMHTGGMYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942201
Record name 2-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20154-41-0
Record name Benzoic acid, 2-hydroxy-4-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020154410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(propan-2-yl)benzoic acid
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